molecular formula C21H15ClF3N3O3S B12041057 4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide CAS No. 477733-18-9

4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide

Cat. No.: B12041057
CAS No.: 477733-18-9
M. Wt: 481.9 g/mol
InChI Key: XVBCJWJZEGPXCA-LGJNPRDNSA-N
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Preparation Methods

The synthesis of 4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compoundsReaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acidic or basic conditions, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and sulfonamide groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Similar compounds include other benzene derivatives with sulfonamide and trifluoromethyl groups. Examples include:

These compounds share structural similarities but differ in the substituents attached to the benzene ring

Properties

CAS No.

477733-18-9

Molecular Formula

C21H15ClF3N3O3S

Molecular Weight

481.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H15ClF3N3O3S/c22-15-9-11-16(12-10-15)32(30,31)28-19-8-4-2-6-17(19)20(29)27-26-13-14-5-1-3-7-18(14)21(23,24)25/h1-13,28H,(H,27,29)/b26-13+

InChI Key

XVBCJWJZEGPXCA-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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